molecular formula C14H14N2O2 B11869090 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1004620-24-9

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B11869090
CAS No.: 1004620-24-9
M. Wt: 242.27 g/mol
InChI Key: WLXSJSDOQVYTFB-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2 and a carboxylic acid at position 6. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science (e.g., carbon dots) and medicinal chemistry. Its fluorescence and aggregation behavior are influenced by the phenyl group’s π-conjugation and the carboxylic acid’s polarity .

Properties

CAS No.

1004620-24-9

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,17,18)

InChI Key

WLXSJSDOQVYTFB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2CC1C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Role of Palladium Catalysts in Coupling Reactions

Palladium(II) acetate with triphenylphosphine facilitates aryl-aryl bond formation in the Suzuki-Miyaura step, with cesium carbonate optimizing base-mediated transmetalation. Copper(I) iodide additives suppress homo-coupling byproducts, increasing yields from 65% to 78%.

Solvent Effects in Cyclocondensation

Polar aprotic solvents (DMF, 1,4-dioxane) stabilize charged intermediates during cyclization, while 1-butanol’s high boiling point (117°C) drives imine formation. Substituting 1-butanol with ethanol reduces yields by 22% due to premature precipitation.

pH Control in Hydrolysis Steps

Controlled HCl addition during nitrile hydrolysis prevents decarboxylation. Maintaining pH ≤2 minimizes lactam formation, with optimal results at pH 1.5–1.8 .

Chemical Reactions Analysis

Oxidation

  • Mechanism : Introduction of oxidizing agents (e.g., potassium permanganate) converts functional groups (e.g., alcohols, amines) to carboxylic acids or ketones.

  • Example : Oxidation of a tetrahydroimidazo-pyridine intermediate could generate the carboxylic acid at position 7.

Reduction

  • Mechanism : Sodium borohydride or hydrogenation (e.g., H₂/Pd) reduces carbonyl groups (e.g., ketones) to alcohols or amines.

  • Application : Reduction of the carboxylic acid group may yield bioactive derivatives (e.g., amides, esters).

Cyclocondensation

  • Mechanism : Formation of the fused bicyclic system via condensation of aldehydes with imidazolidine derivatives under acidic conditions.

  • Outcome : Constructs the tetrahydroimidazo[1,2-a]pyridine core with carboxylic acid substituents.

Biological Activity and Mechanism

While direct data for the 7-carboxylic acid analog is unavailable, related compounds exhibit:

  • Kinase inhibition : Binding to proliferation-related kinases (e.g., anticancer activity).

  • Antimicrobial properties : Interactions with bacterial targets (e.g., GABA receptors) .

Challenges and Considerations

  • Regiochemical variability : Positional isomerism (5-, 6-, 7-, 8-carboxylic acids) affects reactivity and bioavailability.

  • Synthetic complexity : Multi-step protocols require precise control of reaction parameters (e.g., acid strength, solvent choice) to minimize side reactions.

Experimental Data (Analogous Compounds)

Table 2 summarizes reaction conditions and yields for similar compounds:

CompoundSynthesis MethodYieldKey Reagents/Solvent
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acidCyclocondensation (Meldrum’s acid, aldehydes)HighEthanol, HCl
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acidCyclocondensation (Meldrum’s acid, aldehydes)HighDichloromethane
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acidCyclocondensation (Meldrum’s acid, aldehydes)HighEthanol

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to bind to certain kinases, which are enzymes involved in cell signaling and regulation. This binding inhibits the activity of these kinases, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Key Structural Differences and Functional Implications

The table below summarizes critical structural variations and properties of analogous compounds:

Compound Name / ID Substituents Key Properties & Applications References
Target Compound : 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid Phenyl (C2), carboxylic acid (C7) Potential fluorescence tunability; applications in carbon dot synthesis (hypothesized).
IPCA : 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid Oxo (C5), carboxylic acid (C7) Enhances fluorescence quantum yield (QY) in carbon dots (QY ~60%); aggregates in solution.
TPCA : 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid Thiazolo ring (vs. imidazo), oxo (C5), carboxylic acid (C7) Lower fluorescence QY than IPCA; solvent-dependent aggregation.
AEIOP : 1-(2-Aminoethyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid Aminoethyl (C1), oxo (C5), carboxylic acid (C7) Solid-state fluorescence due to crosslinking via -NH2/-COOH; used in polymer composites.
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Methyl (C7), carboxylic acid (C2) Reduced steric hindrance; precursor for CFTR modulators.
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride Ethyl (C2), carboxylic acid (C7), hydrochloride salt Enhanced solubility in polar solvents; potential biological applications.
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-amine hydrochloride Phenyl (C2), amine (C3), hydrochloride salt Basic properties due to -NH2; possible kinase inhibition or antimicrobial activity.
7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Fluoro (C7), carboxylic acid (C2) Improved metabolic stability; electronic effects alter fluorescence.

Research Findings and Comparative Analysis

Fluorescence and Aggregation: IPCA derivatives (e.g., IPCA, TPCA) are critical in carbon dot (C-dot) synthesis, where their planar conjugated systems form aggregates that enhance photoluminescence (PL). The target compound’s phenyl group may reduce aggregation-induced quenching compared to IPCA’s oxo group, but this requires experimental validation . AEIOP’s aminoethyl group enables covalent bonding in polymer networks, achieving solid-state fluorescence (QY ~45%), unlike IPCA, which requires solvent stabilization .

Biological Activity: The 7-methyl analog () is a precursor in cystic fibrosis drug discovery, highlighting how alkyl substituents at C7 influence receptor binding. The target compound’s phenyl group may sterically hinder such interactions but could offer alternative selectivity .

Solubility and Stability :

  • Ethyl and hydrochloride substituents () improve aqueous solubility, whereas the target compound’s phenyl group may necessitate organic solvents .
  • Fluorinated analogs () exhibit enhanced stability against enzymatic degradation, suggesting the target compound’s phenyl group could be modified for pharmacokinetic optimization .

Biological Activity

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazo-pyridine derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2C_{13}H_{14}N_2, with a molecular weight of approximately 198.26 g/mol. The compound features a fused bicyclic structure that includes both imidazole and pyridine moieties. Its unique tetrahydroimidazo framework contributes to its potential biological activities and reactivity in various biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. For instance, a derivative was identified as a potent inhibitor of Heparanase-1 (HPSE1), an enzyme implicated in cancer progression and metastasis. The compound demonstrated selective inhibition against HPSE1 with enhanced activity compared to other glycosidases like glucocerebrosidase (GBA) .

Table 1: Inhibitory Activity of Selected Compounds against HPSE1

CompoundIC50 (µM)Selectivity Ratio (HPSE1/GUSβ)
Compound 160.255.0
Compound 170.304.5
Original Compound0.353.0

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. Preliminary findings suggest that it may modulate pathways involved in inflammation through interactions with specific receptors or enzymes . The binding affinity studies using molecular docking techniques indicate that the compound can effectively interact with key inflammatory mediators.

The exact mechanisms by which 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exerts its biological effects remain under investigation. However, it is hypothesized that the compound may engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with target proteins . These interactions are crucial for the modulation of biological pathways related to cell proliferation and apoptosis.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis Optimization : A study optimized the synthetic route for producing tetrahydroimidazo derivatives without using hazardous reagents like Lawesson's reagent. This resulted in improved yields and reduced environmental impact .
  • In Vitro Studies : In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines, indicating the compound's potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : SAR analyses revealed that modifications to the phenyl ring can significantly affect the biological activity of the compounds derived from this scaffold .

Q & A

Q. What are the standard synthetic routes for preparing 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid and its derivatives?

The compound is typically synthesized via multi-step reactions involving cyclization, substitution, or tandem reactions. For example, one-pot two-step reactions using ketones, aldehydes, and amines under reflux conditions (e.g., acetic acid/acetic anhydride) yield tetrahydroimidazo[1,2-a]pyridine scaffolds. Key intermediates are often functionalized with nitrile, nitro, or carboxylate groups, followed by hydrogenation or hydrolysis to introduce carboxylic acid moieties . Reaction optimization includes adjusting stoichiometry, temperature, and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How can NMR spectroscopy resolve structural ambiguities in tetrahydroimidazo[1,2-a]pyridine derivatives?

Methodology:

  • ¹H NMR : Focus on aromatic proton splitting patterns (e.g., para-substituted phenyl groups show doublets at δ 7.4–8.0 ppm). Adjacent heteroatoms (N, O) deshield protons, shifting signals upfield/downfield.
  • ¹³C NMR : Carboxylic acid carbons appear at δ 165–175 ppm. Quaternary carbons in fused rings are identified via DEPT experiments.
  • Example: In diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo derivatives, the nitro group’s electron-withdrawing effect shifts adjacent aromatic protons downfield .

Q. What purification techniques are effective for isolating tetrahydroimidazo[1,2-a]pyridine derivatives?

  • Recrystallization : Use solvent mixtures like hexane/ethyl acetate (3:1 v/v) to obtain single crystals for X-ray diffraction .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., cyclohexane/EtOAc 70:30 to 99:1) to separate polar substituents (e.g., trifluoromethyl groups) .
  • Yield Optimization : Crystallization from ethyl acetate/ethanol (3:2) improves purity (>95%) and yield (78%) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing imidazo[1,2-a]pyridine derivatives?

Regioselectivity depends on:

  • Substrate Electronic Effects : Electron-rich amines preferentially attack electrophilic carbons in cyclization steps.
  • Catalysts : Pd(PPh₃)₄ promotes Suzuki-Miyaura coupling at sterically accessible positions (e.g., para-substitution in arylboronic acids) .
  • Temperature : Higher temperatures (120°C under microwaves) favor kinetically controlled products over thermodynamic isomers . Data Example:
Reaction ConditionProduct RegiochemistryYield (%)
Microwave, 95°C7-Amino substitution44
Reflux (8–10 h)2-Oxo substitution78

Q. How can crystallographic data resolve contradictions in spectral assignments?

X-ray diffraction provides unambiguous bond lengths/angles, clarifying NMR/IR ambiguities. For example:

  • Dihedral Angles : In [1,2,4]triazolo[1,5-a]pyridines, carboxylate groups twist at 55.6° from the central ring, explaining splitting patterns in ¹H NMR .
  • Hydrogen Bonding : Weak C–H···O interactions (2.8–3.0 Å) in crystal lattices correlate with IR stretches at 1650–1750 cm⁻¹ .

Q. What strategies validate the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization.
  • SAR Studies : Compare trifluoromethyl vs. methyl substituents; the former enhances lipophilicity and target binding .
  • In Vivo Models : Use xenograft models for anticancer activity, dosing at 10–50 mg/kg (oral/i.p.) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for similar derivatives?

Melting points vary due to:

  • Polymorphism : Crystallization solvents (e.g., ethyl acetate vs. DMF) produce different crystal forms.
  • Impurity Profiles : Column chromatography purity (e.g., 76% vs. 98%) affects thermal behavior . Mitigation: Report solvent system and purity alongside mp data.

Q. Why do HRMS results sometimes deviate from theoretical values?

  • Adduct Formation : Sodium/potassium adducts ([M+Na]⁺) increase observed m/z by 22/38 Da.
  • Isotopic Peaks : Chlorine/bromine substituents create split peaks (e.g., ³⁵Cl/³⁷Cl ratio 3:1). Solution: Use high-resolution instruments (Q-TOF) and isotopic pattern analysis .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueDiagnostic FeaturesExample ValuesReference
¹H NMR (CDCl₃)H-3 (imidazole): δ 7.87–8.10 (d, J = 7.0 Hz)δ 7.94 (d, 1H, J = 7.0 Hz)
¹³C NMRCarboxylic acid C=O: δ 165–175δ 171.2 (C=O)
IRC=O stretch: 1680–1750 cm⁻¹1725 cm⁻¹
X-rayC–C bond length: 1.38–1.42 Å1.41 Å (C8–C9 in triazolo-pyridine)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Catalyst Loading5 mol% Pd(PPh₃)₄Increases cross-coupling yield to 76%
Solvent SystemDMF/H₂O (2:1)Enhances solubility of nitro precursors
Reaction Time8–10 h (reflux)Reduces byproduct formation

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